molecular formula C12H15Cl2N3O2 B13092879 Ethyl 1-(5,6-dichloropyridazin-4-yl)piperidine-4-carboxylate

Ethyl 1-(5,6-dichloropyridazin-4-yl)piperidine-4-carboxylate

Cat. No.: B13092879
M. Wt: 304.17 g/mol
InChI Key: RGQXABUXRGRKOY-UHFFFAOYSA-N
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Description

Ethyl 1-(5,6-dichloropyridazin-4-yl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylic acids. This compound contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms. The presence of the 5,6-dichloropyridazin-4-yl group adds unique properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5,6-dichloropyridazin-4-yl)piperidine-4-carboxylate typically involves the reaction of 5,6-dichloropyridazine with piperidine-4-carboxylic acid ethyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include phosphorus oxychloride (POCl3) and trifluoroacetic acid as a cocatalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5,6-dichloropyridazin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atoms in the pyridazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Ethyl 1-(5,6-dichloropyridazin-4-yl)piperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(5,6-dichloropyridazin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate
  • Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
  • 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide

Uniqueness

Ethyl 1-(5,6-dichloropyridazin-4-yl)piperidine-4-carboxylate is unique due to the presence of the 5,6-dichloropyridazin-4-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H15Cl2N3O2

Molecular Weight

304.17 g/mol

IUPAC Name

ethyl 1-(5,6-dichloropyridazin-4-yl)piperidine-4-carboxylate

InChI

InChI=1S/C12H15Cl2N3O2/c1-2-19-12(18)8-3-5-17(6-4-8)9-7-15-16-11(14)10(9)13/h7-8H,2-6H2,1H3

InChI Key

RGQXABUXRGRKOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CN=NC(=C2Cl)Cl

Origin of Product

United States

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